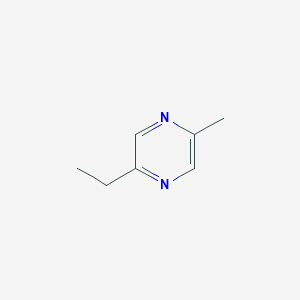

2-Ethyl-5-methylpyrazine

Übersicht

Beschreibung

2-Ethyl-5-methylpyrazine (2E5MP) is a heterocyclic aromatic compound belonging to the alkylpyrazine family. It is characterized by a pyrazine ring substituted with an ethyl group at the 2-position and a methyl group at the 5-position. This compound is a key contributor to roasted, nutty, and caramel-like aromas in thermally processed foods and beverages, including coffee, tea, soy sauce, and baked goods .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethyl-5-methylpyrazine can be synthesized through several chemical routes. One common method involves the alkylation of dimethyl-2,5-pyrazine. Another approach is the reaction of L-threonine with ascorbic acid under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature reactions and catalysts to ensure efficient synthesis. The reaction conditions typically include temperatures around 200°C and specific reactant concentrations .

Analyse Chemischer Reaktionen

Formation in Maillard Reaction Systems

Pyrazines like 2-ethyl-5-methylpyrazine are major products of the Maillard reaction, formed during thermal processing of amino acids and reducing sugars. Key mechanistic insights include:

Reaction Pathway

-

Strecker Degradation : α-Aminoketones form via reaction of dicarbonyl compounds (from glucose degradation) with amino acids .

-

Dihydropyrazine Intermediate : Condensation of two α-aminocarbonyl compounds generates dihydropyrazine, which undergoes oxidation or further reaction with Strecker aldehydes to yield alkylated pyrazines .

-

Specificity : The ethyl and methyl substituents in this compound arise from specific aldehydes (e.g., Strecker aldehydes of alanine or valine) reacting with the dihydropyrazine intermediate .

Table 1: Pyrazine Formation in Maillard Model Systems

Oxidation to Carboxylic Acid Derivatives

A patented method describes the oxidation of 2-methyl-5-methylol pyrazine (a precursor) to 5-methylpyrazine-2-carboxylic acid using nitric acid and vanadium catalysts :

Reaction Conditions

-

Catalyst : Sodium metavanadate (0.1–0.2% by weight of precursor)

-

Oxidizing Agent : 10–68% nitric acid (2–6 mol equivalents)

-

Temperature : 80–140°C

-

Time : 2–12 hours

Table 2: Example Oxidation Reaction Data

| Precursor | Nitric Acid (65%) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Methyl-5-methylol pyrazine | 582 g (0.6 mol) | NaVO₃ (1.5 g) | 80.1 | 99.4 |

The reaction proceeds via hydroxyl group oxidation, producing a carboxylic acid functionality while preserving the pyrazine ring.

Antifungal Activity via Volatile Interaction

Though not a direct chemical reaction, this compound exhibits antifungal effects through volatile organic compound (VOC) interactions. At 250 μL/L, it completely inhibits Ceratocystis fimbriata growth on sweet potatoes by:

-

Reducing malondialdehyde (MDA) content by 38%

-

Increasing superoxide dismutase (SOD) activity by 7.21%

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Flavoring Agent in Food Industry

Role in Flavor Profile:

2E5MP is primarily recognized as a flavoring agent. It contributes to the aroma and taste of several food products, including chocolate, tea, and soybean paste. Its presence enhances the sensory attributes of these foods, making it valuable in flavor formulation .

Case Study: Chocolate Flavoring

Research indicates that 2E5MP is a product of the Maillard reaction during chocolate processing, which is responsible for the characteristic flavor profile of chocolate. The compound's concentration can significantly influence consumer preferences and product quality .

Antifungal Properties in Agriculture

Biocontrol Agent:

Recent studies have highlighted the antifungal properties of 2E5MP against pathogens affecting crops. Specifically, it has shown effectiveness against Ceratocystis fimbriata, a fungus responsible for black spot disease in sweet potatoes. In laboratory settings, fumigation with 2E5MP completely inhibited fungal growth at concentrations as low as 10 μL/plate .

Mechanism of Action:

The antifungal activity is attributed to its volatile nature, which allows it to disperse effectively and interact with fungal spores. The compound not only inhibits mycelial growth but also enhances the overall quality of postharvest sweet potatoes by reducing oxidative stress markers such as malondialdehyde (MDA) .

Analytical Applications in Food Safety

Chromatography Techniques:

2E5MP is utilized in chromatography-mass spectrometry (GC-MS) for food authenticity verification and flavor analysis. Its distinct chemical properties allow for precise identification and quantification in complex food matrices .

Data Table: Chromatographic Analysis of 2E5MP

| Technique | Application | Findings |

|---|---|---|

| GC-MS | Flavor profile analysis | Effective separation from other volatiles |

| HPLC | Quantification | High correlation (R² = 0.9999) with calibration curves |

Potential Therapeutic Applications

Medicinal Properties:

Emerging research suggests that 2E5MP may possess medicinal properties beyond its flavoring and antifungal roles. Its potential as a bioactive compound in medicinal formulations is being explored, particularly in relation to its antioxidant effects and ability to modulate metabolic pathways .

Wirkmechanismus

The mechanism of action of 2-Ethyl-5-methylpyrazine involves its interaction with sensory receptors, particularly olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that leads to the perception of its characteristic aroma. Additionally, its role in Maillard reactions involves the formation of complex flavor compounds through interactions with amino acids and reducing sugars .

Vergleich Mit ähnlichen Verbindungen

Formation Pathways :

- Primarily generated via the Maillard reaction during roasting, toasting, or fermentation, where amino acids and reducing sugars react under heat .

- Microbial metabolism during fermentation (e.g., in soy sauce and Streptomyces setonii cultures) also contributes to its production .

Sensory Role :

- In Dong Ding oolong tea, 2E5MP is critical for caramel aroma, with omission experiments confirming its indispensability .

- Acts as an alarm pheromone in red imported fire ants (Solenopsis invicta) alongside its regio-isomer 2-ethyl-6-methylpyrazine (2E6MP) .

Comparison with Structurally Similar Pyrazines

Structural Isomers and Regio-Isomers

2-Ethyl-6-methylpyrazine (2E6MP)

- Structural Difference : Methyl group at the 6-position instead of the 5-position.

- Sensory and Functional Properties :

2,5-Dimethylpyrazine

- Structural Difference : Lacks the ethyl group, with methyl groups at the 2- and 5-positions.

- Sensory Role: Imparts nutty and roasted notes but is less potent than 2E5MP due to fewer alkyl substituents .

- Occurrence : Common in roasted coffee and baked goods but absent in high-grade oolong teas .

Higher-Substituted Pyrazines

2-Ethyl-3,5-dimethylpyrazine

- Structural Difference : Additional methyl group at the 3-position.

- Sensory Impact : Enhances caramel and roasted aromas synergistically with 2E5MP in oolong tea. Higher concentrations correlate with premium tea grades .

- Formation : Requires more complex Maillard pathways involving tripeptides or lipid oxidation .

2,3-Diethyl-5-methylpyrazine

- Structural Difference : Ethyl groups at the 2- and 3-positions.

- Aroma Profile: Stronger roasted and earthy notes compared to 2E5MP, contributing to depth in caramel flavors .

- Occurrence : Predominantly found in high-grade teas and fermented soy products .

Key Data Tables

Table 1: Structural and Functional Comparison of Selected Pyrazines

Table 2: Influence of Processing on Pyrazine Concentrations

Biologische Aktivität

2-Ethyl-5-methylpyrazine (2E5MP) is a volatile organic compound known for its distinct aroma and biological activities. This compound has garnered attention in various fields, including food science, agriculture, and pharmacology, due to its antifungal properties and potential applications in pest management. This article reviews the biological activity of 2E5MP, supported by research findings, case studies, and data tables.

2E5MP is a pyrazine derivative characterized by its unique structure, which consists of a pyrazine ring with ethyl and methyl substituents. Its molecular formula is , and it has a boiling point of approximately 120°C. The compound is primarily recognized for its aroma, often described as nutty or roasted, making it a significant flavoring agent in the food industry.

Antifungal Activity

Recent studies have highlighted the antifungal properties of 2E5MP against various fungal pathogens. Notably, research conducted by Zhang et al. (2022) demonstrated that 2E5MP exhibited strong antifungal activity against Colletotrichum fimbriata, a pathogen affecting sweet potatoes. The study found that:

- In vitro tests showed complete inhibition of mycelial growth at concentrations as low as 10 μL/plate.

- In vivo fumigation with 100 μL/L of 2E5MP effectively controlled fungal growth over a 20-day period, enhancing antioxidant levels and maintaining crop quality .

The mechanisms underlying the antifungal activity of 2E5MP involve disruption of fungal cell walls and interference with metabolic processes. The compound's volatile nature allows it to penetrate fungal cells, leading to:

- Inhibition of spore germination.

- Disruption of cellular integrity through oxidative stress.

- Induction of defense-related enzymes in host plants .

Study on Antifungal Efficacy

A comprehensive study assessed the antifungal efficacy of various volatile compounds, including 2E5MP. The results indicated that:

| Compound | Concentration (μL/plate) | Mycelial Growth Inhibition (%) |

|---|---|---|

| This compound | 10 | 100 |

| Dimethyl disulfide | 25 | 100 |

| Control | N/A | 0 |

This data underscores the superior antifungal activity of 2E5MP compared to other tested volatiles .

Behavioral Responses in Insects

In addition to its antifungal properties, 2E5MP has been studied for its effects on insect behavior. Research involving Solenopsis invicta (red imported fire ant) revealed that:

- Both 2E5MP and its isomer, 2-ethyl-3-methylpyrazine, elicited alarm pheromone responses.

- Electrophysiological assays indicated that these compounds activate specific olfactory receptors in ants, suggesting their potential use in pest management strategies .

Toxicological Profile

While exploring the biological activities of 2E5MP, it is essential to consider its toxicological profile. Studies indicate that at elevated concentrations, the compound may induce DNA damage responses in mammalian cells. However, at lower concentrations, it exhibits broad-spectrum antimicrobial activity with relatively low toxicity to human cells .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying 2-ethyl-5-methylpyrazine in thermally processed foods?

To quantify this compound in food matrices, gas chromatography-mass spectrometry (GC-MS) is widely employed due to its sensitivity for volatile compounds. For example, in crab processing by-products, vacuum evaporation (60°C) and atmospheric evaporation (100°C) were used to concentrate pyrazines, followed by GC-MS analysis to measure concentration changes . Solid-phase microextraction (SPME) is recommended for sample preparation to isolate pyrazines without solvent interference. Calibration curves using authentic standards are critical for accurate quantification.

Q. How can researchers assess the antimicrobial activity of this compound against plant pathogens?

A standardized approach involves broth microdilution assays to determine minimum inhibitory concentrations (MICs). For instance, this compound exhibited antifungal activity against Phytophthora capsici and Rhizoctonia solani with EC₅₀ values ranging from 13–145.8 µg/mL. Testing should include diverse pathogens (e.g., oomycetes, fungi, bacteria) and use positive controls like commercial fungicides. Activity is often dose-dependent, so serial dilutions are essential .

Q. What are the primary formation pathways of this compound during thermal food processing?

this compound forms via Maillard reactions between reducing sugars and amino acids (e.g., glycine and arginine) during heating. Studies on roasted coffee and crab by-products show its concentration increases with prolonged thermal exposure. For example, heating glycine and arginine doubles its concentration, while lipid content in substrates may influence yield . Experimental designs should control reaction time, temperature, and precursor ratios to model formation kinetics.

Q. How can this compound be isolated from natural sources for analytical studies?

Liquid-liquid extraction (LLE) using dichloromethane or ethyl acetate is effective for isolating pyrazines from aqueous hydrolysates. In studies on crawfish by-products, LLE combined with rotary evaporation achieved >90% recovery. For complex matrices, silica gel chromatography with preheated eluents (e.g., cyclohexane/ethyl acetate) improves separation efficiency .

Q. What methods are used to determine the odor threshold of this compound?

Odor thresholds are typically assessed via sensory panels using ASTM E679 or ISO 13301. While this compound has a high odor threshold (>1 ppm), its contribution to roasted flavors in coffee and cocoa is significant at lower concentrations. Gas chromatography-olfactometry (GC-O) can pinpoint its odor-active regions in complex mixtures .

Advanced Research Questions

Q. How can structural isomers of this compound be resolved chromatographically?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) effectively separates isomers. A mobile phase of cyclohexane/isopropanol (99:1) resolved this compound (2E5MP) and 2-ethyl-6-methylpyrazine (2E6MP) with baseline separation. Confirmatory analysis via 2D-NMR (HSQC, HMBC) is required to validate isomer identity .

Q. What strategies address contradictory data in thermal degradation studies of this compound?

Contradictions in thermal stability (e.g., variable yields under similar conditions) may arise from substrate composition. For instance, lipid-rich matrices enhance pyrazine retention, while protein-heavy systems promote degradation. Experimental replication with controlled lipid/protein ratios and isotopic labeling (e.g., δ²H analysis via GC-IRMS) can clarify degradation pathways .

Q. How do structure-activity relationships (SARs) explain the antimicrobial efficacy of this compound?

Substituent positioning influences activity: 2-ethyl-3,6-dimethylpyrazine outperforms this compound against Phytophthora capsici (EC₅₀ = 13 µg/mL vs. 21 µg/mL). Computational modeling (e.g., molecular docking) reveals alkyl groups enhance membrane penetration. SAR studies should systematically vary substituents and test against pathogen enzyme targets .

Q. What crystallographic methods are suitable for determining the crystal structure of this compound?

Single-crystal X-ray diffraction with SHELXL refinement is optimal. Crystals are grown via slow evaporation from ethanol. Key parameters include space group determination (e.g., monoclinic P2₁/c) and refinement of thermal displacement parameters. SHELX software is preferred for small-molecule refinement due to robust handling of disorder and hydrogen bonding .

Q. How can stable isotope analysis track this compound formation in roasted coffee?

Compound-specific isotope analysis (CSIA) using gas chromatography-isotope ratio mass spectrometry (GC-IRMS) measures δ²H and δ¹³C values. In dark-roast coffee, this compound shows δ²H values ~−50‰, reflecting precursor interactions during pyrolysis. Isotopic enrichment factors (ε) can differentiate Maillard pathways from lipid oxidation .

Eigenschaften

IUPAC Name |

2-ethyl-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCKCFJIKRGXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065422 | |

| Record name | Pyrazine, 2-ethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a nutty, roasted, grassy odour | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.970 | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13360-64-0, 36731-41-6 | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-5(or6)-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036731416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-ethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-5-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41R8X574D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-5-methylpyrazine, 9CI, 8CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.